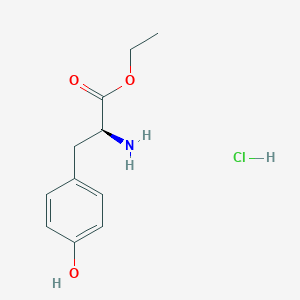

H-Tyr-OEt.HCl

Descripción

The exact mass of the compound L-Tyrosine ethyl ester hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17141. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8;/h3-6,10,13H,2,7,12H2,1H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQULAXAVRFIAHN-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4089-07-0 | |

| Record name | L-Tyrosine, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4089-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrosine ethyl ester hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004089070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl L-tyrosinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYROSINE ETHYL ESTER HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAP58DAZ1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to H-Tyr-OEt.HCl: Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction: L-Tyrosine ethyl ester hydrochloride (H-Tyr-OEt.HCl), a derivative of the amino acid L-tyrosine, serves as a crucial building block in synthetic organic chemistry, particularly in peptide synthesis and the development of novel pharmaceutical agents. Its protected carboxylic acid group, in the form of an ethyl ester, and the presence of a hydrochloride salt of the primary amine make it a versatile intermediate for various chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and its applications in research and drug development.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Synonyms | L-Tyrosine ethyl ester hydrochloride, Ethyl L-tyrosinate hydrochloride, (S)-ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride | [1][2] |

| CAS Number | 4089-07-0 | [1][2] |

| Molecular Formula | C₁₁H₁₆ClNO₃ | [3] |

| Molecular Weight | 245.70 g/mol | [1][3] |

| Appearance | White to off-white powder/crystal | [1][2] |

| Melting Point | 166-170 °C | [1][4] |

| Purity | ≥ 98% (Typically ≥ 99.5% by HPLC) | [1][2] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Boiling Point | 343.3 ± 27.0 °C at 760 mmHg | [1] |

| Solubility | Soluble in water, DMSO, Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone. | [3][5] |

| Storage Conditions | Store at 2-8 °C, sealed from moisture. For solutions in solvent, store at -20°C for up to 1 month or -80°C for up to 6 months. | [1][3] |

| Optical Rotation | [α]D²⁰ = -5.0 to -8.0 deg (c=2, H₂O) | [2] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

A common and efficient method for the synthesis of this compound is the Fischer esterification of L-tyrosine using ethanol (B145695) in the presence of an acid catalyst, typically thionyl chloride (SOCl₂) or hydrogen chloride gas.

Materials:

-

L-Tyrosine

-

Ethanol (absolute)

-

Thionyl chloride (SOCl₂)

-

Petroleum ether

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, suspend L-Tyrosine (e.g., 18 g) in absolute ethanol (e.g., 100 ml).

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (e.g., 1.2 to 2.5 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

-

Heat the reaction mixture to reflux and maintain for a period until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to a smaller volume (e.g., 20 ml).

-

Add petroleum ether (e.g., 100 ml) to the concentrated solution to precipitate the white solid product.

-

Collect the solid by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum to yield this compound.

Caption: Workflow for the synthesis of this compound.

Purification by Recrystallization

To achieve high purity, the synthesized this compound can be recrystallized.

Materials:

-

Crude this compound

-

Ethanol

-

Diethyl ether (or Ethyl acetate and Petroleum ether)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

To further promote precipitation, cool the flask in an ice bath.

-

If crystallization is slow, the slow addition of a less polar solvent like diethyl ether can be employed until turbidity is observed, followed by cooling.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol-ether mixture.

-

Dry the crystals under vacuum.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be determined by reverse-phase HPLC.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.9) and an organic solvent (e.g., ethanol or acetonitrile). A typical starting condition could be an isocratic elution with 7% ethanol in 93% phosphate buffer.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm or 275 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample solution.

-

Monitor the chromatogram for the elution of the main peak corresponding to this compound and any impurity peaks.

-

Calculate the purity based on the relative peak areas.

Caption: General workflow for HPLC analysis of this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in several areas of chemical and pharmaceutical research:

-

Peptide Synthesis: It serves as a protected form of L-tyrosine for incorporation into peptide chains using both solid-phase and solution-phase synthesis methodologies. The ethyl ester protects the C-terminus, while the N-terminus can be protected with groups like Fmoc or Boc for stepwise peptide elongation.

-

Pharmaceutical Synthesis: It is a precursor in the synthesis of various pharmaceutical compounds.

-

Neuroscience Research: As a derivative of tyrosine, a precursor to catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), it can be used in studies related to their metabolic pathways and the development of related therapeutic agents.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area or a fume hood.

Disclaimer: The experimental protocols provided are for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety guidelines.

References

- 1. spectrabase.com [spectrabase.com]

- 2. DL-Tyrosine ethyl ester hydrochloride | C11H16ClNO3 | CID 61327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. L-Tyrosine Ethyl Ester Hydrochloride(4089-07-0) 1H NMR [m.chemicalbook.com]

- 5. L-Tyrosine ethyl ester | C11H15NO3 | CID 70364 - PubChem [pubchem.ncbi.nlm.nih.gov]

L-Tyrosine Ethyl Ester Hydrochloride: A Technical Guide for Researchers

Introduction

L-Tyrosine ethyl ester hydrochloride (CAS Number: 4089-07-0) is a synthetically modified derivative of L-Tyrosine, a non-essential amino acid crucial for the biosynthesis of several key neurotransmitters and hormones. The esterification of the carboxylic acid group to an ethyl ester and its formulation as a hydrochloride salt enhance its solubility and stability, making it a valuable compound in various research and development applications. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, analytical characterization, mechanism of action, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

L-Tyrosine ethyl ester hydrochloride is a white to off-white crystalline powder.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4089-07-0 | [1][2] |

| Molecular Formula | C₁₁H₁₆ClNO₃ | [2] |

| Molecular Weight | 245.70 g/mol | [3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 165-175 °C | [1] |

| Solubility | Soluble in water.[4] Also soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[5] | [4][5] |

| Storage Temperature | 0-8 °C | [1] |

| Optical Rotation | [α]²⁰/D = -6.5 ± 1º (c=2 in H₂O) | [1] |

Synthesis and Purification

The most common method for the synthesis of L-Tyrosine ethyl ester hydrochloride is the Fischer esterification of L-Tyrosine in ethanol (B145695) with a strong acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl).

Experimental Protocol: Synthesis via Fischer Esterification

Materials:

-

L-Tyrosine

-

Ethanol (absolute)

-

Thionyl chloride (SOCl₂)

-

Petroleum ether

-

Reaction flask with reflux condenser and stirring mechanism

-

Ice bath

-

Rotary evaporator

-

Centrifuge

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

In a reaction flask, suspend L-Tyrosine (e.g., 18g) in absolute ethanol (e.g., 100ml).

-

Cool the stirred suspension in an ice bath.

-

Slowly add thionyl chloride (e.g., 1.2 equivalents) dropwise to the suspension, maintaining the temperature below room temperature.

-

After the addition is complete, heat the reaction mixture to reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until all the starting L-Tyrosine has been consumed.[2]

-

Once the reaction is complete, cool the solution and concentrate it under reduced pressure using a rotary evaporator to approximately 20% of its original volume.[2]

-

Add petroleum ether (e.g., 100ml) to the concentrated solution to precipitate the white solid product.[2]

-

Collect the solid by centrifugation or filtration.

-

Wash the solid with a small amount of cold petroleum ether.

-

Dry the product under vacuum to yield L-Tyrosine ethyl ester hydrochloride. A typical yield is around 94-95%.[2]

Analytical Characterization

The identity and purity of L-Tyrosine ethyl ester hydrochloride are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure of the compound.

Experimental Protocol (¹H NMR):

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O or DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Acquisition Parameters:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on the concentration.

-

Relaxation delay: 1-2 seconds.

-

-

Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

-

Expected Signals: The spectrum should show characteristic peaks for the ethyl group (a triplet and a quartet), the aromatic protons of the tyrosine ring, and the protons on the alpha and beta carbons of the amino acid backbone.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Experimental Protocol (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

-

In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.[6]

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[7]

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Record a background spectrum using a pure KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder.

-

Scan the sample over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Expected Absorption Bands: The spectrum should exhibit characteristic absorption bands for O-H (phenol), N-H (amine hydrochloride), C=O (ester), C-O, and aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol (Direct Infusion ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol (B129727) or a mixture of acetonitrile (B52724) and water, often with a small amount of formic acid to promote ionization.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Infusion: Introduce the sample solution directly into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquisition Parameters:

-

Acquire the mass spectrum in positive ion mode.

-

Scan over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-500).

-

Optimize ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to maximize the signal of the ion of interest.

-

-

Expected Ion: The primary ion observed should correspond to the protonated molecule [M+H]⁺ of the free base (L-Tyrosine ethyl ester), which has a calculated m/z of approximately 210.11.

Mechanism of Action and Biological Role

L-Tyrosine ethyl ester hydrochloride serves as a more soluble and potentially more bioavailable prodrug of L-Tyrosine.[3] In biological systems, it is expected to be hydrolyzed by esterases to yield L-Tyrosine and ethanol. L-Tyrosine is a critical precursor for the synthesis of catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine.[8]

The primary mechanism of action is its participation in the dopamine synthesis pathway. L-Tyrosine is transported into catecholaminergic neurons and is the rate-limiting precursor for dopamine production.

Dopamine Synthesis Pathway

Caption: The metabolic pathway of L-Tyrosine to Dopamine.

Applications in Research and Drug Development

The properties of L-Tyrosine ethyl ester hydrochloride make it a useful tool in several areas:

-

Neuroscience Research: It is used as a precursor to elevate tyrosine levels in the brain to study the effects on catecholamine synthesis, neurotransmission, and related behaviors such as mood and cognitive function.[1]

-

Pharmaceutical Development: It serves as a starting material or intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting the central nervous system.[9]

-

Nutritional Supplements: Due to its enhanced solubility, it is sometimes used in dietary supplements aimed at supporting cognitive function and managing stress.[1]

Experimental Workflow Example: In Vitro Dopamine Release Assay

This workflow describes a typical experiment to assess the effect of L-Tyrosine ethyl ester hydrochloride on dopamine release from cultured dopaminergic neurons (e.g., PC12 cells or iPSC-derived neurons).

References

- 1. youtube.com [youtube.com]

- 2. Measuring dopamine release in human-derived iPSCs using High-Performance Liquid Chromatography (HPLC) coupl... [protocols.io]

- 3. Brain tyrosine increases after treating with prodrugs: comparison with tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. shimadzu.com [shimadzu.com]

- 7. scienceijsar.com [scienceijsar.com]

- 8. Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe - PMC [pmc.ncbi.nlm.nih.gov]

H-Tyr-OEt.HCl: A Technical Guide for Researchers

An In-depth Whitepaper on the Synthesis, Properties, and Applications of L-Tyrosine Ethyl Ester Hydrochloride

This technical guide provides a comprehensive overview of L-Tyrosine ethyl ester hydrochloride (H-Tyr-OEt.HCl), a key derivative of the amino acid L-tyrosine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and significant applications in peptide chemistry and neuroscience.

Core Molecular Data

L-Tyrosine ethyl ester hydrochloride is the hydrochloride salt of the ethyl ester of L-tyrosine. The esterification of the carboxylic acid group makes it a valuable building block in synthetic chemistry, particularly in peptide synthesis where the protection of the carboxylic acid is often required.

| Property | Value | Source(s) |

| Full Chemical Name | L-Tyrosine ethyl ester hydrochloride | [1][2] |

| Synonyms | This compound, Ethyl L-tyrosinate hydrochloride | [1][2] |

| Molecular Formula | C₁₁H₁₆ClNO₃ | [1][2] |

| Molecular Weight | 245.70 g/mol | [1][2] |

| CAS Number | 4089-07-0 | [1] |

Synthesis of L-Tyrosine Ethyl Ester Hydrochloride

The most common method for the synthesis of this compound is the direct esterification of L-tyrosine using ethanol (B145695) in the presence of an acid catalyst, typically hydrogen chloride or thionyl chloride.

Experimental Protocol: Fischer Esterification of L-Tyrosine

This protocol describes the synthesis of L-Tyrosine ethyl ester hydrochloride from L-tyrosine and ethanol using hydrogen chloride as a catalyst.

Materials:

-

L-Tyrosine

-

Ethanol (absolute)

-

Hydrogen chloride (gas) or Thionyl chloride (SOCl₂)

-

Diethyl ether or Petroleum ether (for precipitation)

-

Reaction flask (round-bottom)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend L-tyrosine in absolute ethanol.[1]

-

Acid Catalyst Addition:

-

Using Hydrogen Chloride Gas: Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through the mixture with stirring until the solution is saturated.

-

Using Thionyl Chloride: Alternatively, cool the suspension to -10°C in an ice bath and slowly add thionyl chloride dropwise with vigorous stirring.[3]

-

-

Reaction: After the addition of the catalyst, remove the ice bath and heat the mixture to reflux.[1][3] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting L-tyrosine spot disappears.[1]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent using a rotary evaporator.[1]

-

Precipitation and Isolation: Add the concentrated solution to a large volume of cold diethyl ether or petroleum ether to precipitate the L-Tyrosine ethyl ester hydrochloride as a white solid.[1]

-

Purification: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.[1] An 80% yield can be expected from esterification with ethanolic hydrogen chloride.[1]

Applications in Research and Development

This compound is a versatile compound with significant applications in both synthetic chemistry and the life sciences.

Peptide Synthesis

As an amino acid ester, this compound serves as a crucial building block in peptide synthesis. The ethyl ester group protects the C-terminus of tyrosine, allowing for the controlled formation of peptide bonds at the N-terminus.

Chemoenzymatic Peptide Synthesis:

This compound is a substrate for various proteases, such as papain, in chemoenzymatic peptide synthesis.[2] This method offers a green chemistry approach to peptide bond formation under mild conditions, minimizing the need for complex protection and deprotection steps often associated with traditional chemical synthesis.[2] For instance, papain can be used to catalyze the polymerization of L-tyrosine ethyl ester hydrochloride to synthesize poly(L-tyrosine).[2]

Neuroscience and Cognitive Function Research

L-Tyrosine is a metabolic precursor to the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine.[4] These neurotransmitters play a critical role in various cognitive functions, including working memory, attention, and the body's response to stress.[5][6]

Neurotransmitter Depletion and Supplementation Studies:

In research settings, L-tyrosine supplementation is investigated for its potential to counteract cognitive deficits caused by stressful conditions that can deplete catecholamine levels.[4][7] Studies have explored the effects of tyrosine administration on cognitive performance during periods of extended wakefulness, exposure to cold and hypoxia, and other demanding situations.[6][7][8] For example, a typical dose of 150 mg/kg of tyrosine has been shown to ameliorate performance decline on psychomotor and vigilance tasks during sleep deprivation.[6][8] While many studies use L-tyrosine directly, its esterified form, this compound, can also be utilized in experimental contexts due to its solubility and bioavailability characteristics.

References

- 1. L-Tyrosine Ethyl Ester Hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]

- 4. Effect of tyrosine supplementation on clinical and healthy populations under stress or cognitive demands--A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The effects of tyrosine on cognitive performance during extended wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP2198037B1 - Chemo-enzymatic peptide synthesis via C-terminal ester interconversion - Google Patents [patents.google.com]

- 8. portfolio.erau.edu [portfolio.erau.edu]

A Technical Guide to the Solubility of L-Tyrosine Ethyl Ester Hydrochloride (H-Tyr-OEt.HCl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of L-Tyrosine Ethyl Ester Hydrochloride (H-Tyr-OEt.HCl), a key derivative of the amino acid L-tyrosine. This compound serves as a crucial building block in peptide synthesis and as a precursor in various biochemical and pharmaceutical applications, including neurotransmitter research. Understanding its solubility in a range of common laboratory solvents is critical for its effective use in research and development.

Core Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₁₁H₁₆ClNO₃ |

| Molecular Weight | 245.7 g/mol |

| Appearance | White to off-white crystalline powder |

| CAS Number | 4089-07-0 |

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that solubility can be influenced by factors such as temperature, pH, and the purity of both the solute and the solvent.

| Solvent | Chemical Formula | Solubility (mg/mL) | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 | Not Specified | Data for H-D-Tyr-OEt.HCl; ultrasonic assistance may be required. |

| Water | H₂O | 50 | 25 | |

| Water | H₂O | 368.5 | 25 | Estimated value. |

| Methanol (B129727) | CH₃OH | Soluble | Not Specified | Quantitative data not available. The parent compound, L-tyrosine, is less soluble in methanol than in water. |

| Ethanol (B145695) | C₂H₅OH | Soluble | Not Specified | Quantitative data not available. The parent compound, L-tyrosine, is less soluble in ethanol than in methanol. |

| Chloroform | CHCl₃ | Soluble | Not Specified | Qualitative data; specific values not reported. |

| Dichloromethane | CH₂Cl₂ | Soluble | Not Specified | Qualitative data; specific values not reported. |

| Acetone | C₃H₆O | Soluble | Not Specified | Qualitative data; specific values not reported. |

| Ethyl Acetate | C₄H₈O₂ | Soluble | Not Specified | Qualitative data; specific values not reported. |

Note: The solubility of the parent amino acid, L-tyrosine, in neat solvents generally follows the trend: DMSO > water > methanol > ethanol > n-propanol. This trend may provide guidance for the relative solubility of this compound in these solvents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed methodology for determining the thermodynamic solubility of this compound, adapted from standard pharmaceutical protocols.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., DMSO, water, ethanol)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is necessary to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle for a short time.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC-UV or UV-Vis spectrophotometry method.

-

A standard calibration curve of this compound in the same solvent must be prepared for accurate quantification.

-

-

Calculation:

-

Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.

-

The resulting concentration is the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

-

The workflow for this experimental protocol can be visualized as follows:

Biochemical Relevance and Signaling Pathway

This compound is a pro-drug form of L-tyrosine, which can more readily cross cell membranes, including the blood-brain barrier. Once inside the cell, it is hydrolyzed to L-tyrosine, which is a precursor for the synthesis of catecholamine neurotransmitters such as dopamine, norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline). This pathway is fundamental to neuronal signaling, mood regulation, and physiological responses to stress.

The enzymatic conversion of L-tyrosine to these key neurotransmitters is a well-established biochemical pathway.

This guide provides essential solubility data and procedural information for researchers and professionals working with this compound. Accurate knowledge of its solubility is a prerequisite for the design of robust experimental protocols and the development of effective formulations.

H-Tyr-OEt.HCl: A Technical Guide to Storage and Stability for Researchers and Drug Development Professionals

Introduction

L-Tyrosine ethyl ester hydrochloride (H-Tyr-OEt.HCl) is a pivotal intermediate in peptide synthesis and a valuable compound in pharmaceutical research. Ensuring its integrity from procurement to application is paramount for reproducible and reliable experimental outcomes. This technical guide provides an in-depth overview of the recommended storage conditions and stability profile of this compound, designed for researchers, scientists, and drug development professionals.

Recommended Storage Conditions

The stability of this compound is critically dependent on the storage environment. The compound is supplied as a white to off-white solid and is susceptible to degradation in the presence of moisture and high temperatures. Below is a summary of recommended storage conditions for both the solid compound and solutions.

Storage of Solid this compound

Proper storage of the lyophilized powder or crystalline form of this compound is essential for long-term stability. Key considerations include temperature, atmosphere, and protection from moisture.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C for long-term storage (up to 3 years) | Minimizes the rate of potential degradation reactions. |

| 4°C for short-term storage (up to 2 years) | Suitable for frequently used stock. | |

| Do not store above 5°C (41°F)[1] | Higher temperatures can accelerate degradation. | |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Protects against oxidation. |

| Moisture | Keep in a tightly sealed container in a dry place. | The compound is hygroscopic and susceptible to hydrolysis. |

| Light | Store in a light-resistant container. | Protects against potential photodegradation. |

Storage of this compound in Solution

Once dissolved in a solvent, the stability of this compound can be significantly reduced. The choice of solvent and storage temperature are critical factors.

| Solvent | Storage Temperature | Shelf Life | Special Considerations |

| DMSO | -80°C | Up to 6 months[2][3] | Use freshly opened, anhydrous DMSO as it is hygroscopic. Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | Up to 1 month[2][3] | Suitable for working solutions. Ensure the container is tightly sealed. |

Stability Profile and Degradation Pathways

This compound is generally stable when stored under the recommended conditions. However, exposure to adverse conditions can lead to degradation. The primary degradation pathways are hydrolysis and, to a lesser extent, oxidation and photodegradation.

-

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH. This reaction yields L-tyrosine and ethanol. Basic conditions significantly accelerate the rate of hydrolysis.

-

Oxidation: While the tyrosine side chain has some susceptibility to oxidation, storing the compound under an inert atmosphere minimizes this risk. Strong oxidizing agents should be avoided.[1]

-

Thermal Degradation: Elevated temperatures can promote various degradation reactions. Hazardous decomposition products include oxides of carbon (CO, CO2), nitrogen (NO, NO2), and hydrogen chloride (HCl).[1]

-

Photodegradation: Aromatic amino acids like tyrosine can be susceptible to degradation upon exposure to UV light.[4] Storing the compound in a light-resistant container is a necessary precaution.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound, a stability-indicating method is required. This typically involves subjecting the compound to forced degradation studies and analyzing the resulting samples by a validated chromatographic method, such as High-Performance Liquid Chromatography (HPLC).

Forced Degradation Study Protocol

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and establish the specificity of the analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (B78521) (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

High-purity water for HPLC

-

Acetonitrile (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Trifluoroacetic acid (TFA)

-

Class A volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 N HCl and dilute to a final concentration of 0.1 mg/mL with mobile phase.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours, protected from light. Dilute to a final concentration of 0.1 mg/mL with mobile phase.

-

Thermal Degradation: Store the solid this compound in an oven at 80°C for 24 hours. Dissolve the stressed solid to prepare a 0.1 mg/mL solution in the mobile phase.

-

Photolytic Degradation: Expose a 0.1 mg/mL solution of this compound in methanol to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Control Sample: Prepare a 0.1 mg/mL solution of unstressed this compound in the mobile phase.

-

Analysis: Analyze all samples by the stability-indicating HPLC method described below.

Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its potential degradation products.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient Program:

-

0-5 min: 5% B

-

5-20 min: 5% to 60% B

-

20-22 min: 60% to 5% B

-

22-27 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 220 nm and 275 nm (for aromatic detection)

-

Injection Volume: 10 µL

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[2]

Quantitative Stability Data (Hypothetical)

The following table presents hypothetical data from a forced degradation study to illustrate the expected stability profile of this compound.

| Stress Condition | % Assay of this compound | Major Degradation Product | % of Major Degradant |

| Control | 99.8 | - | < 0.1 |

| 0.1 N HCl, 60°C, 2h | 92.5 | L-Tyrosine | 6.8 |

| 0.1 N NaOH, RT, 1h | 85.2 | L-Tyrosine | 14.1 |

| 3% H₂O₂, RT, 4h | 97.1 | Oxidized Byproduct 1 | 2.3 |

| Heat (80°C, 24h) | 98.9 | Thermal Degradant 1 | 0.9 |

| Photolytic | 96.4 | Photodegradant 1 | 3.1 |

Visualized Experimental Workflow

The following diagram illustrates the workflow for the forced degradation study and analysis of this compound.

Caption: Workflow for the forced degradation study of this compound.

Conclusion

The chemical integrity of this compound is crucial for its successful application in research and development. Adherence to recommended storage conditions, including low temperatures, protection from moisture and light, and the use of an inert atmosphere, will ensure its long-term stability. Understanding its potential degradation pathways through forced degradation studies is essential for the development of robust formulations and validated analytical methods. The protocols and data presented in this guide provide a comprehensive framework for the proper handling and stability assessment of this compound.

References

Navigating the Safety Profile of H-Tyr-OEt.HCl: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and material safety data sheet (MSDS) information for L-Tyrosine ethyl ester hydrochloride (H-Tyr-OEt.HCl). The following sections detail the chemical's identity, physical and chemical properties, known hazards, toxicological data, and relevant experimental protocols for safety assessment, presented in a format tailored for the scientific community.

Chemical Identification and Properties

This compound is the hydrochloride salt of the ethyl ester of the amino acid L-tyrosine. It is commonly used in peptide synthesis and other laboratory research applications.

| Identifier | Value |

| Chemical Name | L-Tyrosine ethyl ester hydrochloride |

| Synonyms | H-Tyr-OEt·HCl, (S)-ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride |

| CAS Number | 4089-07-0 |

| Molecular Formula | C₁₁H₁₆ClNO₃ |

| Molecular Weight | 245.70 g/mol |

A summary of its key physical and chemical properties is provided below.

| Property | Value | Source |

| Appearance | White to off-white powder | BOC Sciences |

| Melting Point | 166-170°C | BOC Sciences |

| Boiling Point | 343.3±27.0 °C at 760 mmHg | BOC Sciences |

| Density | 1.2±0.1 g/cm³ | BOC Sciences |

| Purity | ≥ 99.5% (HPLC, Chiral purity) | BOC Sciences |

Hazard Identification and Classification

Based on available safety data sheets, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

Signal Word: Warning

GHS Pictogram:

The following diagram illustrates the general workflow for GHS classification of a substance based on skin and eye irritation potential, leading to the classifications assigned to this compound.

Toxicological Data

The primary quantitative toxicological data available for this compound is its acute oral toxicity.

| Test | Species | Route | Result | Classification |

| LD₅₀ | Rat | Oral | 13800 mg/kg | Not Classified |

The high LD₅₀ value suggests a low order of acute toxicity via the oral route.

First-Aid and Emergency Procedures

In the event of exposure, the following first-aid measures are recommended:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Experimental Protocols

The hazard classifications for this compound are determined through standardized toxicological testing. The likely methodologies for the key toxicological endpoints are detailed below.

Acute Oral Toxicity - LD₅₀ Study (Up-and-Down Procedure)

This protocol is a general representation based on OECD Guideline 425 for determining the LD₅₀ of a substance.

Objective: To determine the median lethal dose (LD₅₀) of this compound following a single oral administration to rats.

Methodology:

-

Test Animals: Healthy, young adult Sprague-Dawley rats, typically females as they are often slightly more sensitive.

-

Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They are acclimatized for at least 5 days before the study.

-

Dose Administration: The test substance is administered orally by gavage. The volume administered is typically kept constant by varying the concentration of the dosing solution.

-

Dosing Procedure (Up-and-Down Method):

-

A single animal is dosed at a starting dose level.

-

If the animal survives, the next animal is dosed at a higher level.

-

If the animal dies, the next animal is dosed at a lower level.

-

The interval between dosing animals is typically 48 hours.

-

This process is continued until the stopping criteria are met (e.g., a specified number of reversals in outcome have occurred).

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days post-dosing.

-

Data Analysis: The LD₅₀ is calculated using the maximum likelihood method based on the outcomes at each dose level.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This in vitro test is used to identify substances that cause skin irritation.[1][2][3][4]

Objective: To determine the potential of this compound to cause skin irritation by assessing its cytotoxicity on a reconstructed human epidermis model.

Methodology:

-

Test System: A three-dimensional reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™) consisting of non-transformed, human-derived keratinocytes cultured to form a multilayered, differentiated model of the human epidermis.[2][3]

-

Procedure:

-

The test substance (this compound) is applied topically to the surface of the RhE tissue.

-

The tissues are incubated for a defined period (e.g., 60 minutes).

-

Following incubation, the test substance is removed by rinsing.

-

The tissues are transferred to fresh culture medium and incubated for a post-exposure period (e.g., 42 hours).

-

-

Viability Assessment:

-

Cell viability is measured by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan (B1609692) salt.

-

The formazan is extracted from the tissues, and the optical density is measured spectrophotometrically.

-

-

Classification: A substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to 50% or less of the negative control.[3][4]

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD 492)

This in vitro test is used to identify substances that have the potential to cause serious eye damage or eye irritation.[5][6][7][8][9]

Objective: To assess the eye irritation potential of this compound by evaluating its cytotoxicity on a reconstructed human cornea-like epithelium model.

Methodology:

-

Test System: A three-dimensional reconstructed human cornea-like epithelium model that mimics the properties of the human corneal epithelium.[5][9]

-

Procedure:

-

The test substance is applied topically to the surface of the RhCE tissue.

-

The exposure time varies depending on the physical form of the substance (e.g., 30 minutes for liquids, 6 hours for solids).[5][7]

-

After exposure, the substance is removed by rinsing.

-

The tissues are incubated in fresh medium for a post-exposure period.

-

-

Viability Assessment: Similar to the skin irritation test, cell viability is determined using the MTT assay.

-

Classification: A substance is identified as an eye irritant (GHS Category 2) if the mean tissue viability is reduced to 60% or less of the negative control.[5]

The following diagram illustrates the workflow of a typical in vitro irritation test.

Handling and Storage

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disclaimer

This document is intended to provide a summary of available safety information for this compound for research and development purposes. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with the SDS provided by the supplier. Users should always consult the most current SDS for this product before handling and use. All laboratory work should be conducted by trained professionals in accordance with good laboratory practices.

References

- 1. oecd.org [oecd.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. iivs.org [iivs.org]

- 4. senzagen.com [senzagen.com]

- 5. tecolab-global.com [tecolab-global.com]

- 6. oecd.org [oecd.org]

- 7. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]

- 8. iivs.org [iivs.org]

- 9. Study Design of In Vitro Eye Irritation EpiOcular (OECD 492) Study Design - Tox Lab [toxlab.co]

The Multifaceted Biological Activities of Tyrosine Derivatives: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The amino acid tyrosine, with its versatile phenolic side chain, serves as a crucial building block for a diverse array of biologically active molecules. Its derivatives play pivotal roles in numerous physiological and pathological processes, making them a fertile ground for the discovery and development of novel therapeutics. This technical guide provides an in-depth exploration of the biological activities of key classes of tyrosine derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Tyrosine Derivatives as Modulators of Apoptosis: Mcl-1 Inhibitors

Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is a common feature in various cancers, contributing to tumor survival and resistance to therapy.[1][2] Tyrosine derivatives have emerged as a promising class of Mcl-1 inhibitors, demonstrating the potential to induce apoptosis in cancer cells.

Quantitative Data: In Vitro Efficacy of Tyrosine-Based Mcl-1 Inhibitors

The following table summarizes the in vitro binding affinities and inhibitory concentrations of representative tyrosine-derived Mcl-1 inhibitors against cancer cell lines.

| Compound ID | Target | Cell Line | Assay Type | IC50 (µM) | Ki (µM) | Reference |

| Compound 5g | Mcl-1 | KM3 (Leukemia) | Not Specified | Potent | 0.18 | [3] |

| Compound 6l | Mcl-1 | KM3 (Leukemia) | Not Specified | Potent | 0.27 | [3] |

| Compound 6c | Mcl-1 | HepG2 (Liver Cancer) | Not Specified | Potent | 0.23 | [3] |

| UMI-77 | Mcl-1 | Pancreatic Cancer Cell Lines | Cell Viability | 3.4 - 12.5 | - | [4] |

| Compound 7 | Mcl-1 | B16F10 (Melanoma) | Cell Viability | 7.86 ± 1.25 | - | [5] |

| Compound 1 | Mcl-1 | B16F10 (Melanoma) | Cell Viability | 24.72 ± 1.94 | - | [5] |

Signaling Pathway: Mcl-1 in the Apoptotic Cascade

Mcl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins such as Bak and Bax, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[1] Tyrosine-derived Mcl-1 inhibitors disrupt this interaction, leading to the activation of the intrinsic apoptotic pathway.

Experimental Protocol: Assessing Cell Viability using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]

Materials:

-

96-well plates

-

Cancer cell line of interest (e.g., KM3, HepG2)

-

Complete cell culture medium

-

Tyrosine derivative Mcl-1 inhibitor

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the tyrosine derivative in culture medium and add to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 48-72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Tyrosine Derivatives as Neuromodulators: 5HT2A Receptor Antagonists

The serotonin (B10506) 2A (5-HT2A) receptor is a G protein-coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes, including non-alcoholic fatty liver disease (NAFLD). Tyrosine derivatives have been developed as potent and selective 5HT2A receptor antagonists.

Quantitative Data: In Vitro Activity of a Tyrosine-Based 5HT2A Receptor Antagonist

| Compound ID | Target | Assay Type | IC50 (nM) | Reference |

| Compound 14a | 5HT2A Receptor | In vitro activity | 0.17 | [6] |

Signaling Pathway: 5-HT2A Receptor in NAFLD

In hepatocytes, activation of the 5-HT2A receptor can promote the degradation of serotonin, leading to the overproduction of reactive oxygen species (ROS) and subsequent inflammation and apoptosis.[7] Antagonists of this receptor can block these detrimental effects.

Experimental Protocol: Radioligand Binding Assay for 5HT2A Receptor

This assay measures the ability of a test compound to displace a radiolabeled ligand from the 5HT2A receptor.[8]

Materials:

-

Cell membranes expressing the human 5HT2A receptor

-

[3H]-Ketanserin (radioligand)

-

Tyrosine derivative 5HT2A antagonist

-

Assay buffer

-

Scintillation vials and fluid

-

Scintillation counter

-

96-well filter plates

Procedure:

-

Reaction Setup: In a 96-well filter plate, add cell membranes, [3H]-Ketanserin, and varying concentrations of the tyrosine derivative antagonist.

-

Incubation: Incubate the plate at room temperature to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibition constant (Ki).

Tyrosine Derivatives as Anti-Cancer Agents: EGFR Tyrosine Kinase Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival.[9] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a key therapeutic target. Tyrosine kinase inhibitors (TKIs) that are structurally related to tyrosine are a major class of anti-cancer drugs.

Quantitative Data: Inhibitory Activity of Tyrosine Kinase Inhibitors

The following table presents the IC50 values of several TKIs against EGFR.

| Compound | Target | IC50 (µM) | Reference |

| Gefitinib | EGFR | Varies by cell line | [10] |

| Erlotinib | EGFR | Varies by cell line | [10] |

| Lapatinib | EGFR, HER2 | Varies by cell line | [10] |

Signaling Pathway: EGFR in Cancer

Upon ligand binding, EGFR dimerizes and autophosphorylates its tyrosine residues, creating docking sites for downstream signaling proteins. This activates multiple pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and metastasis.[11] TKIs block this initial phosphorylation step.

Experimental Protocol: Western Blot Analysis of EGFR Phosphorylation

Western blotting is used to detect the phosphorylation status of EGFR in response to TKI treatment.[12][13]

Materials:

-

Cancer cell line with EGFR expression (e.g., A431)

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the TKI for the desired time, then lyse the cells and collect the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-EGFR antibody.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the chemiluminescent signal.

-

Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-EGFR antibody as a loading control.

-

Data Analysis: Quantify the band intensities to determine the relative levels of EGFR phosphorylation.

References

- 1. Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Targeting the EGFR signaling pathway in cancer therapy | Semantic Scholar [semanticscholar.org]

- 7. Profile of 5-HT2A receptor involved in signaling cascades associated to intracellular inflammation and apoptosis in hepatocytes and its role in carbon tetrachloride-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacologic targeting of Mcl-1 induces mitochondrial dysfunction and apoptosis in B-cell lymphoma cells in a TP53- and BAX-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. benchchem.com [benchchem.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

H-Tyr-OEt.HCl: A Technical Guide to its Role as an Amino Acid Derivative in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tyrosine ethyl ester hydrochloride (H-Tyr-OEt.HCl) is a chemically modified derivative of the amino acid L-tyrosine. This modification, which protects the carboxylic acid group as an ethyl ester, renders it a crucial building block in the fields of peptide synthesis, medicinal chemistry, and neuropharmacology. Its enhanced solubility in organic solvents compared to its parent amino acid, along with the temporary nature of the ester protection, makes it an invaluable tool for the synthesis of complex peptides and peptidomimetics. Furthermore, as a derivative of tyrosine, a direct precursor to key catecholamine neurotransmitters, this compound serves as a valuable starting material for the development of novel therapeutics targeting neurological and physiological pathways. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and diverse applications of this compound, complete with experimental protocols and pathway diagrams to support its use in a research and development setting.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in experimental design. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₆ClNO₃ | [1] |

| Molecular Weight | 245.70 g/mol | [1] |

| CAS Number | 4089-07-0 | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 166-170 °C | [4] |

| Solubility | ||

| Water: 3.685 x 10⁵ mg/L (estimated) | [4] | |

| DMSO: 100 mg/mL | [5] | |

| Methanol, Ethanol (B145695), DMF: Soluble | [6] | |

| Optical Rotation | [α]D²⁰ = -6.5 ± 1º (c=2 in H₂O) | [7] |

Synthesis and Purification

This compound is typically synthesized through the Fischer esterification of L-tyrosine. This method involves the reaction of L-tyrosine with ethanol in the presence of a strong acid catalyst, such as hydrogen chloride or thionyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

-

L-Tyrosine

-

Ethanol (absolute)

-

Thionyl chloride (SOCl₂) or Hydrogen chloride (gas)

-

Diethyl ether

Procedure:

-

Suspend L-Tyrosine (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the suspension until saturation.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

-

Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Add an excess of cold diethyl ether to the concentrated solution to precipitate the product.

-

Collect the white crystalline solid by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to obtain this compound.

dot

References

- 1. DL-Tyrosine ethyl ester hydrochloride | C11H16ClNO3 | CID 61327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. L-Tyrosine Ethyl Ester Hcl Or Hydrochloride BP EP USP CAS 4089-07-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. L-Tyrosine Ethyl Ester Hydrochloride | 4089-07-0 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. reddit.com [reddit.com]

- 7. chemimpex.com [chemimpex.com]

Spectroscopic and Synthetic Guide to L-Tyrosine Ethyl Ester Hydrochloride (H-Tyr-OEt.HCl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of L-Tyrosine Ethyl Ester Hydrochloride (H-Tyr-OEt.HCl), a key intermediate in peptide synthesis and drug discovery.

Spectroscopic Data

The following tables summarize the characteristic nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. This data is crucial for the structural elucidation and quality control of the compound.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.05 | d | 2H, Aromatic (ortho to -OH) |

| 6.75 | d | 2H, Aromatic (meta to -OH) |

| 4.30 | t | 1H, α-CH |

| 4.20 | q | 2H, -OCH₂CH₃ |

| 3.10 | d | 2H, β-CH₂ |

| 1.25 | t | 3H, -OCH₂CH₃ |

Note: Spectra are typically recorded in D₂O or DMSO-d₆. Chemical shifts may vary slightly depending on the solvent and concentration.

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 171.5 | C=O (Ester) |

| 156.0 | Aromatic C-OH |

| 130.5 | 2C, Aromatic CH (ortho to -OH) |

| 127.0 | Aromatic C-C |

| 115.5 | 2C, Aromatic CH (meta to -OH) |

| 62.0 | -OCH₂CH₃ |

| 55.0 | α-CH |

| 36.5 | β-CH₂ |

| 14.0 | -OCH₂CH₃ |

IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (Phenol), N-H stretch (Amine HCl) |

| 3030 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| 1740 | Strong | C=O stretch (Ester) |

| 1610, 1515 | Strong | Aromatic C=C stretch |

| 1240 | Strong | C-O stretch (Ester) |

| 830 | Strong | Aromatic C-H bend (para-substituted) |

Experimental Protocol: Synthesis of this compound

This protocol details a common and effective method for the synthesis of L-Tyrosine Ethyl Ester Hydrochloride via Fischer esterification.[1]

Materials:

-

L-Tyrosine

-

Ethanol (B145695) (absolute)

-

Thionyl chloride (SOCl₂) or dry Hydrogen Chloride (HCl) gas

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend L-Tyrosine (1 equivalent) in absolute ethanol (5-10 mL per gram of L-Tyrosine).

-

Acidification: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the mixture until saturation.

-

Esterification: After the addition of the acid source, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: To the resulting crude product, add diethyl ether to precipitate the hydrochloride salt. Filter the white solid, wash with cold diethyl ether, and dry under vacuum.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow for this compound.

References

A Technical Guide to the Hygroscopic Nature and Handling of L-Tyrosine Ethyl Ester Hydrochloride (H-Tyr-OEt.HCl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of L-Tyrosine Ethyl Ester Hydrochloride (H-Tyr-OEt.HCl), a crucial reagent in peptide synthesis and various biochemical applications. The focus of this document is on its hygroscopic properties and the essential handling, storage, and experimental protocols required to ensure its stability, purity, and successful application in research and development.

Physicochemical Properties of this compound

This compound is a C-terminally protected derivative of the amino acid L-tyrosine, widely used as a building block in the synthesis of peptides.[1][2] Its hydrochloride salt form enhances its stability and solubility in certain solvents. However, this salt form also contributes to its tendency to absorb moisture from the atmosphere. Key physicochemical data are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 4089-07-0 | [][4] |

| Molecular Formula | C₁₁H₁₆ClNO₃ | [4][5] |

| Molecular Weight | 245.70 g/mol | [4][6] |

| Appearance | White to off-white crystalline powder or solid | [] |

| Melting Point | 166-170 °C | [][4] |

| Purity | ≥98% (Typical) | [7] |

| Solubility | Soluble in water, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [4][6][8] |

Hygroscopic Nature of this compound

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. For reagents like this compound, moisture absorption is a critical concern as it can lead to:

-

Physical Changes: Caking, clumping, or liquefaction of the powder, making accurate weighing and handling difficult.[9][10]

-

Chemical Degradation: Hydrolysis of the ethyl ester bond, yielding L-tyrosine and ethanol, which compromises the purity and reactivity of the reagent.

-

Reduced Efficacy: The presence of water can interfere with moisture-sensitive reactions, particularly in peptide synthesis where anhydrous conditions are paramount for efficient coupling.[11]

While the hygroscopic nature of this compound is noted, specific quantitative data on its rate of water absorption under varying humidity conditions is not extensively published. Researchers should assume it is sensitive and handle it accordingly. A general protocol for quantifying its hygroscopicity is provided in the experimental section.

Handling Precautions and Storage Recommendations

Proper handling and storage are crucial to maintain the integrity of this compound.[9] The primary goal is to minimize its exposure to atmospheric moisture.[10][12]

Storage:

-

Short-Term (In-Use): Store at 2-8°C in a tightly sealed container, preferably inside a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, calcium sulfate).[]

-

Long-Term: For extended periods, store at -20°C in a sealed, moisture-proof container.[13] Some suppliers recommend storage at -80°C for maximum stability, especially for solutions.[6]

-

Inert Atmosphere: For highly sensitive applications, consider storing the solid under an inert gas like argon or nitrogen.

Handling:

-

Controlled Environment: Whenever possible, handle the reagent inside a glove box with a controlled low-humidity atmosphere.

-

Minimize Exposure: If a glove box is unavailable, minimize the time the container is open to the atmosphere. Weigh out the required amount quickly and reseal the container immediately.[9]

-

Equilibration: Before opening a container stored at low temperatures, allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Use Dry Equipment: Ensure all spatulas, weigh boats, and glassware are scrupulously dried before use.

A logical workflow for handling this hygroscopic reagent is illustrated below.

The stability of this compound is influenced by several interconnected factors.

Experimental Protocols

Protocol 1: Gravimetric Determination of Hygroscopicity

This protocol provides a method to quantify the moisture uptake of this compound.

-

Objective: To determine the percentage weight gain of this compound due to moisture absorption over time at a controlled relative humidity (RH).

-

Materials:

-

This compound

-

Analytical balance (readable to 0.1 mg)

-

Weighing bottle (glass, with stopper)

-

Constant humidity chamber (desiccator containing a saturated salt solution, e.g., NaCl for ~75% RH)

-

Drying oven

-

-

Methodology:

-

Dry the empty weighing bottle with its stopper removed in an oven at 105°C for 2 hours, then cool to room temperature in a desiccator and weigh.

-

Add approximately 1.0 g of this compound to the weighing bottle.

-

Dry the sample in a vacuum oven at a temperature below its melting point (e.g., 50°C) until a constant weight is achieved. This is the initial dry weight (W₀).

-

Place the open weighing bottle containing the dried sample into the constant humidity chamber at a controlled temperature (e.g., 25°C).

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove the bottle, quickly close it, and re-weigh it to get the current weight (Wₜ).

-

Calculate the percentage of water absorbed at each time point using the formula: Water Absorbed (%) = [(Wₜ - W₀) / W₀] * 100

-

Plot the percentage of water absorbed against time to generate a hygroscopicity curve.

-

Protocol 2: Application in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a typical coupling step using this compound in a manual Fmoc-based SPPS workflow.

-